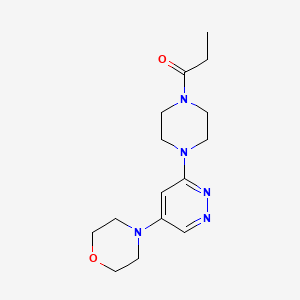

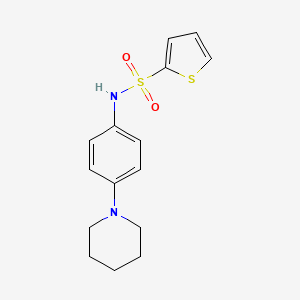

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one" is a chemical entity that appears to be a derivative of morpholine and piperazine, which are both heterocyclic amine compounds. These types of compounds are known for their versatility in chemical synthesis and potential biological activities. The papers provided discuss various derivatives of morpholine and piperazine, which have been synthesized and evaluated for their antimicrobial and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of morpholinyl and piperazinyl derivatives typically involves the reaction of secondary amines with other chemical entities. For instance, morpholinyl/piperazinylbenzothiazines were synthesized by reacting substituted 1,4-benzothiazines with morpholine or N-(2-hydroxyethyl)piperazine . Similarly, dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized using a one-pot Biginelli reaction, which is a multicomponent reaction involving enaminones, urea, and substituted benzaldehydes . Another synthesis method described involves the reaction of isothiazolium salts with secondary amines in the presence of t-BuOK in absolute THF to produce 4-(isothiazol-3-yl)morpholines and 1-(isothiazol-3-yl)piperazines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of morpholine or piperazine rings, which are connected to various other functional groups. The three-dimensional structure of one of the enaminone derivatives containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . This technique allows for a precise understanding of the spatial arrangement of atoms within the molecule, which is crucial for predicting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of morpholine and piperazine derivatives is influenced by the presence of these heterocyclic amines. These compounds can participate in various chemical reactions, such as the Biginelli reaction mentioned earlier . The reactivity also extends to biological systems, where some derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase .

Physical and Chemical Properties Analysis

The physical and analytical properties of these derivatives are determined by their molecular structure. For example, the presence of the morpholine or piperazine ring can affect the compound's solubility, boiling point, and stability. The compounds synthesized in the studies showed promising in vitro bacteriostatic activity against bacterial species such as Micrococcus flavus or Bacillus cereus, indicating that their physical and chemical properties are conducive to antimicrobial activity .

Applications De Recherche Scientifique

Glucan Synthase Inhibitors

Compounds structurally related to 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one have been identified as potent β-1,3-glucan synthase inhibitors. These inhibitors demonstrate significant efficacy in vivo models of fungal infections, such as Candida glabrata, highlighting their potential as antifungal agents. The synthesis and structure-activity relationship studies of pyridazinone derivatives, including modifications to enhance their systemic exposure while retaining antifungal activity, underscore the importance of these compounds in developing new treatments for fungal diseases (Ting et al., 2011).

Antimicrobial Activities

Several derivatives have been synthesized with variations in their chemical structure, exhibiting broad-spectrum antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms, indicating their potential use in antimicrobial therapy. The antimicrobial properties extend across different compound classes, including morpholinyl/piperazinylbenzothiazines, highlighting the versatility of the core structure in contributing to antimicrobial efficacy (Bektaş et al., 2010).

Anticancer Activity

The structural framework of this compound derivatives has also been explored for anticancer activity. These investigations have led to the identification of compounds with promising efficacy against various cancer cell lines. For instance, derivatives synthesized through the condensation of iminodiacetic acid with various amines have shown quantitative yields and notable anticancer activities, demonstrating the potential of these compounds in cancer therapy (Kumar et al., 2013).

Novel Scaffold Synthesis

The compound's related structures have facilitated the de novo synthesis of morpholine and piperazine rings, which are crucial scaffolds in drug design. This synthetic approach allows for the incorporation of these rings with up to four positions of substitution, significantly enhancing the diversity and potential applications of these scaffolds in medicinal chemistry (Patil et al., 2017).

Propriétés

IUPAC Name |

1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-2-15(21)20-5-3-19(4-6-20)14-11-13(12-16-17-14)18-7-9-22-10-8-18/h11-12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBFGMNFBQEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)

![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)

![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)

cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)

![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)

![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)